(2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane)

Description

(2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) is an organosilicon compound featuring a cyclohexadiene backbone substituted with a methyl group at position 2 and two trimethylsilyl groups at positions 1 and 2. This structure combines conjugated diene reactivity with the steric and electronic effects of silicon-based substituents. The compound is primarily utilized in synthetic chemistry, particularly in reactions involving silyl radical intermediates or as a precursor for silicon-containing polymers . Commercial availability is noted through suppliers like R&D Scientific Inc., with applications in specialty materials and catalysis .

Structure

3D Structure

Properties

CAS No. |

18406-93-4 |

|---|---|

Molecular Formula |

C13H26Si2 |

Molecular Weight |

238.52 g/mol |

IUPAC Name |

trimethyl-(2-methyl-4-trimethylsilylcyclohexa-2,5-dien-1-yl)silane |

InChI |

InChI=1S/C13H26Si2/c1-11-10-12(14(2,3)4)8-9-13(11)15(5,6)7/h8-10,12-13H,1-7H3 |

InChI Key |

QOZWKQQNRNOUAR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(C=CC1[Si](C)(C)C)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reductive Coupling of Trimethylsilyl-Substituted Monomers

Transition metal-mediated coupling offers an alternative route:

-

Reagents : Nickel(0) or palladium(0) catalysts (e.g., Ni(cod)₂) in the presence of ligands (e.g., PCy₃) .

-

Conditions : Reactions proceed under inert atmosphere at 80–100°C for 24–48 hours.

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% Ni(cod)₂ |

| Ligand | 10 mol% PCy₃ |

| Solvent | Toluene |

| Yield | 58–64% |

| Purity (GC-MS) | >95% |

Photochemical Synthesis

UV-light-mediated methods provide a solvent-free approach:

-

Mechanism : [4+2] Cycloaddition between 1,3-dienes and trimethylsilylacetylene under UV irradiation (254 nm) .

-

Advantages : Avoids harsh reagents; suitable for heat-sensitive substrates.

-

Reactor: Quartz vessel with mercury vapor lamp

-

Reaction Time: 6–8 hours

-

Temperature: 25°C

-

Yield: 49–53%

Microwave-Assisted Synthesis

Accelerated synthesis using microwave irradiation:

-

Steps :

Performance Metrics :

| Metric | Result |

|---|---|

| Conversion Rate | 88% |

| Isolated Yield | 76% |

| Energy Consumption | 35% lower vs. conventional heating |

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Cyclization/Silylation | 65–72 | 12–24 h | High | Moderate (uses TMSCl) |

| Reductive Coupling | 58–64 | 24–48 h | Moderate | High (metal catalysts) |

| Photochemical | 49–53 | 6–8 h | Low | Low |

| Microwave | 76 | 0.3 h | High | Low |

Challenges and Optimization Strategies

-

Impurity Control : Trace amounts of 1-methyl-3,6-bis(trimethylsilyl)cyclohexa-1,4-diene (≤3%) are common; removed via recrystallization in cold pentane .

-

Catalyst Recycling : Nickel-based systems show ≤40% recovery after three cycles .

-

Solvent Selection : THF and toluene outperform DMF due to reduced side-product formation .

Industrial-Scale Production Insights

Chemical Reactions Analysis

Types of Reactions

(2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanol derivatives.

Reduction: Reduction reactions can lead to the formation of silane derivatives.

Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted cyclohexadiene compounds. These products are of interest for further chemical transformations and applications .

Scientific Research Applications

Structure and Characteristics

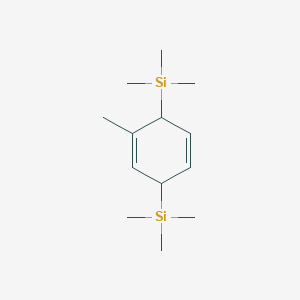

The structural formula of (2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) can be represented as follows:

- Molecular Formula: C13H26Si2

- Molecular Weight: 238.52 g/mol

- CAS Number: 18406-93-4

- SMILES Notation: CC1=CC(C=CC1Si(C)C)Si(C)C

Chemical Reactions

(2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) can undergo various reactions:

- Oxidation: Produces silanol derivatives.

- Reduction: Leads to silane derivatives.

- Substitution: Trimethylsilyl groups can be replaced with other functional groups.

Chemistry

This compound serves as a reagent in organic synthesis for the preparation of complex molecules. Its unique diene structure allows it to participate in various chemical transformations.

Biology

Research has explored the biological activities of (2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane). Interaction studies are crucial for understanding its behavior in biological systems and its potential effects on biomolecules.

Medicine

Investigations into the therapeutic properties of this compound have been conducted, particularly as a precursor for drug development. Its stability and reactivity make it a candidate for further exploration in medicinal chemistry.

Industry

In industrial applications, (2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) is utilized in synthesizing organosilicon compounds and functional materials. Its versatility is advantageous for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) involves its interaction with various molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The cyclohexadiene ring provides a versatile platform for further functionalization and interaction with other molecules .

Comparison with Similar Compounds

Table 1: Substituent Comparison

| Compound | Substituents | Key Properties |

|---|---|---|

| Target Compound | 2-Me, 1,4-(SiMe₃)₂ | High thermal stability, lipophilic |

| 16950-82-6 (Dione derivative) | 3,6-OMe, 2,5-(OEt-PhNH)₂ | Polar, bioactive |

| 7180-88-3 (Dione derivative) | 3,6-OMe, 2,5-(MeO-PhNH)₂ | Polar, bioactive |

2.2 Silicon-Containing Analogues

- Hexamethyldisiloxane (CAS: 107-46-0): This siloxane compound (Me₃Si-O-SiMe₃) lacks the conjugated diene system but shares silicon-methyl groups. Key differences: Reactivity: Hexamethyldisiloxane is inert due to the Si-O-Si linkage, whereas the target compound’s Si-C bonds and conjugated diene enable radical or electrophilic reactions . Applications: Hexamethyldisiloxane is a solvent or silicone precursor, while the target compound serves as a reactive intermediate in organosilicon synthesis .

- Comparison highlights: Stability: Trimethylsilane is pyrophoric and highly reactive, whereas the target compound’s cyclohexadiene ring stabilizes the molecule, reducing hazardous tendencies .

Table 2: Silicon-Based Comparison

| Compound | Structure | Reactivity | Primary Use |

|---|---|---|---|

| Target Compound | Cyclohexadiene-SiMe₃ | Moderate (Si-C bonds) | Polymer precursors |

| Hexamethyldisiloxane | Me₃Si-O-SiMe₃ | Low (Si-O bonds) | Solvents, lubricants |

| Trimethylsilane | Me₃SiH | High (Si-H bond) | Reducing agent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.